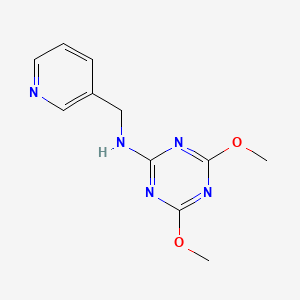

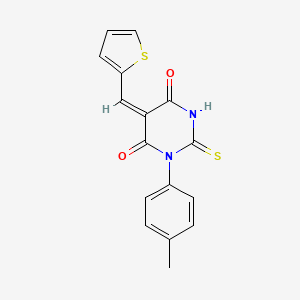

2,6-dimethylphenyl 3-(3-nitrophenyl)acrylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Synthesis of similar acrylate compounds involves a variety of chemical reactions, typically starting from the corresponding phenols or acetonitriles. For example, the synthesis of azo-ester dyes, which could be structurally related to the compound , involves diazonium salt reactions followed by Schotten–Baumann-type reactions (Kocaokutgen et al., 2005). Another method involves the Knoevenagel condensation between suitable aldehydes and acetonitriles, producing acrylates with specific substituents (Tammisetti et al., 2018).

Molecular Structure Analysis

The molecular structure of acrylate compounds is often determined using spectroscopic techniques like IR, UV-Vis, 1H NMR, and 13C NMR, along with single-crystal X-ray diffraction. These techniques provide detailed information on the molecular geometry, bonding, and electronic structure, which are crucial for understanding the compound's reactivity and properties. For example, azo-ester compounds show specific spectroscopic signatures and crystallize in certain space groups, revealing insights into their molecular configurations (Kocaokutgen et al., 2005).

Chemical Reactions and Properties

Acrylate compounds can undergo a range of chemical reactions, including polymerization, which is a key reaction for the synthesis of acrylate-based polymers. The reactivity of the acrylate group allows it to copolymerize with other monomers, leading to materials with diverse physical and chemical properties. For instance, copolymerization of mesogenic acrylate monomers has been explored for creating liquid-crystalline side-chain polymers (Morishima et al., 1994).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization of Azo-Ester Dyes 2,6-Dimethylphenyl 3-(3-nitrophenyl)acrylate has been utilized in the synthesis and characterization of novel azo-ester dyes. A study by Kocaokutgen et al. (2005) focused on synthesizing and characterizing 2,6-dimethyl-4-(4-tert-butylphenyldiazenyl)phenyl acrylate, revealing insights into its thermal behavior and crystal structure properties through various spectroscopic techniques (Kocaokutgen et al., 2005).

Reactions with Nucleophiles in Organic Synthesis In the field of organic synthesis, 2,6-dimethylphenyl compounds have been studied for their reactions with nucleophiles. Sami and Osman (1976) investigated the azo coupling of dimethylphenacylsulfonium bromides with N-nitrosoacetanilides, leading to the production of various compounds, including tetrazines (Sami & Osman, 1976).

Polymer Synthesis and Application The use of dimethylphenyl acrylates in polymer synthesis and applications has been a topic of interest. For instance, Bian and Cunningham (2005) explored the nitroxide-mediated radical polymerizations of hydroxyethyl acrylate, which could have parallels in the polymerization behavior of similar acrylate compounds (Bian & Cunningham, 2005).

Photovoltaic and Optical Applications Research by Kim et al. (2006) on organic sensitizers for solar cell applications, involving compounds with structural similarities to 2,6-dimethylphenyl acrylates, demonstrates potential applications in photovoltaics and optoelectronics (Kim et al., 2006).

Thermosetting Polymer Development Fukuhara et al. (2004) investigated the development of new thermosetting polymers by oxidative coupling copolymerization, which included 2,6-dimethylphenol as a reactant. This research indicates the potential of 2,6-dimethylphenyl compounds in creating advanced materials (Fukuhara et al., 2004).

Electron Transport Material in Photorefractive Polymer Okamoto et al. (1999) synthesized a polymer containing a thioxanthene unit, which included an acrylate type monomer, highlighting the role of similar acrylates in developing photorefractive materials (Okamoto et al., 1999).

Eigenschaften

IUPAC Name |

(2,6-dimethylphenyl) (E)-3-(3-nitrophenyl)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO4/c1-12-5-3-6-13(2)17(12)22-16(19)10-9-14-7-4-8-15(11-14)18(20)21/h3-11H,1-2H3/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWXXBUFQPMAGFQ-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)OC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,6-dimethylphenyl) (E)-3-(3-nitrophenyl)prop-2-enoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-3-methylbenzamide hydrochloride](/img/structure/B5537847.png)

![1-{3-[4-(benzyloxy)phenyl]acryloyl}-4-methylpiperidine](/img/structure/B5537862.png)

![7-methoxy-5-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]-1,3-benzoxathiol-2-one](/img/structure/B5537870.png)

![ethyl 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-piperazinecarboxylate](/img/structure/B5537877.png)

![(1S*,5R*)-6-benzyl-3-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5537889.png)

![5',6',7',8'-tetrahydro-4'H-spiro[cyclohexane-1,9'-[1,2,4]triazolo[5,1-b]quinazoline]](/img/structure/B5537906.png)

![N-[4-(4-morpholinyl)phenyl]-N'-phenylurea](/img/structure/B5537910.png)